3-(2-Methoxy-5-trifluoromethylphenyl)-5-nitrobenzoic acid
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Overview
Description
3-(2-Methoxy-5-trifluoromethylphenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of methoxy, trifluoromethyl, and nitro functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-trifluoromethylphenyl)-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group into the aromatic ring through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: Introduction of the methoxy group via a nucleophilic substitution reaction using methanol and a suitable base.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-trifluoromethylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of 3-(2-Hydroxy-5-trifluoromethylphenyl)-5-nitrobenzoic acid.
Reduction: Formation of 3-(2-Methoxy-5-trifluoromethylphenyl)-5-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxy-5-trifluoromethylphenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-trifluoromethylphenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like nitro and trifluoromethyl can influence its reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxy-5-trifluoromethylphenyl)-benzoic acid: Lacks the nitro group, which may result in different chemical and biological properties.
3-(2-Methoxy-5-trifluoromethylphenyl)-5-aminobenzoic acid: Contains an amino group instead of a nitro group, potentially altering its reactivity and applications.
3-(2-Methoxyphenyl)-5-nitrobenzoic acid: Lacks the trifluoromethyl group, which may affect its chemical stability and biological activity.
Uniqueness
The combination of methoxy, trifluoromethyl, and nitro groups in 3-(2-Methoxy-5-trifluoromethylphenyl)-5-nitrobenzoic acid imparts unique chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactions. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-24-13-3-2-10(15(16,17)18)7-12(13)8-4-9(14(20)21)6-11(5-8)19(22)23/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHLIRHELHWJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692147 |
Source
|
Record name | 2'-Methoxy-5-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-01-7 |
Source
|
Record name | 2'-Methoxy-5-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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